Lipophilicity Difference vs. Non-Fluorinated Analog
The computed XLogP3-AA of 2-Amino-6-fluoro-4-methoxypyrimidine is 0.6, as reported by PubChem, compared to an XLogP of 0.2 for the non-fluorinated analog 2-amino-4-methoxypyrimidine (CAS 155-90-8) [1][2]. This 3-fold increase in the logP-derived value reflects the lipophilicity-enhancing effect of the 6-fluoro substituent and predicts improved passive membrane permeability for the target compound relative to its non-halogenated counterpart.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA or XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.6 |
| Comparator Or Baseline | 2-Amino-4-methoxypyrimidine (CAS 155-90-8): XLogP = 0.2 |
| Quantified Difference | Δ LogP ≈ 0.4 (approximately 3-fold increase in lipophilicity on a log scale) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) for target; calculated via basechem.org for comparator. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and oral bioavailability in drug development, making the fluoro-substituted compound a more suitable starting point for cell-active probe design.
- [1] PubChem Compound Summary for CID 759140, 2-Amino-6-fluoro-4-methoxypyrimidine. National Center for Biotechnology Information (2025). View Source
- [2] Basechem. 2-Amino-4-methoxypyrimidine (CAS 155-90-8) Physicochemical Properties. View Source
